molecular formula C13H15NO3 B1438866 2-(2-ethoxyethyl)-5-hydroxyisoquinolin-1(2H)-one CAS No. 1105193-92-7

2-(2-ethoxyethyl)-5-hydroxyisoquinolin-1(2H)-one

Cat. No. B1438866
M. Wt: 233.26 g/mol
InChI Key: PBFKBCQXQXFPOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2-ethoxyethyl)-5-hydroxyisoquinolin-1(2H)-one” is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a 2-ethoxyethyl group attached at the 2nd position and a hydroxy group at the 5th position of the isoquinoline structure .


Molecular Structure Analysis

The molecular structure of this compound would consist of an isoquinoline ring system with a 2-ethoxyethyl group and a hydroxy group attached. Isoquinoline is a bicyclic compound, consisting of a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the ethoxyethyl and hydroxy groups. The hydroxy group is a common functional group that can participate in various chemical reactions, including condensation reactions and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the hydroxy group could increase its polarity and potentially its solubility in water .

Scientific Research Applications

HIV-1 Inhibition and Antiviral Research

Compounds based on the 2-hydroxyisoquinoline-1,3(2H,4H)-dione scaffold, such as magnesium chelating derivatives, have been discovered as inhibitors of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. These compounds have shown to form complexes with metal ions like Mg(2+) and Mn(2+), demonstrating antiviral activities and the potential to inhibit viral replication in cells. This suggests their significant role in the development of new antiviral drugs targeting HIV-1 (Billamboz et al., 2011).

Synthesis and Characterization

The synthesis and spectroscopic characterization of compounds like 5-ethoxymethyl-8-hydroxyquinoline have been explored, with studies detailing their crystal structure and electronic properties. Such research aids in understanding the molecular behavior and reactivity of these compounds, providing insights into their potential applications in various fields (Bougharraf et al., 2016).

Antifungal and Antibacterial Activities

Isoquinolone alkaloids isolated from endophytic fungi have shown strong antifungal and antibacterial activities. This highlights the potential of such compounds in developing new antimicrobial agents, especially in combating resistant strains of bacteria and fungi (Ma et al., 2017).

EGFR Inhibition for Cancer Treatment

Derivatives of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one have been proposed as novel scaffolds for EGFR inhibitors, showing promising antiproliferative activities against human cancer cell lines. This suggests their applicability in cancer research, particularly in designing new therapies targeting the EGFR pathway (Kang et al., 2013).

Fluorescent Dyes and Material Science

Novel fluorescent dyes based on electron-deficient 5-hydroxyisoquinolones have been developed, demonstrating large Stokes shifts and potential applications in material science for developing new optical materials and sensors (Belyy et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as medicinal chemistry or materials science .

properties

IUPAC Name

2-(2-ethoxyethyl)-5-hydroxyisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-17-9-8-14-7-6-10-11(13(14)16)4-3-5-12(10)15/h3-7,15H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFKBCQXQXFPOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=CC2=C(C1=O)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-ethoxyethyl)-5-hydroxyisoquinolin-1(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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